[1,1'-Bi(cyclopentane)]-1-carboxylic acid
Description
[1,1'-Bi(cyclopentane)]-1-carboxylic acid (CAS: 60629-92-7) is an alicyclic carboxylic acid with a bicyclic structure comprising two fused cyclopentane rings and a terminal carboxylic acid group. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.15 g/mol . The compound is stored under dry, room-temperature conditions due to its stability in solid form, with a melting point of 320–322°C (dec.) . It is commercially available but often requires specialized synthesis for research applications, particularly in medicinal chemistry and materials science .
The bicyclic framework confers rigidity and stereochemical complexity, making it valuable in designing bioactive molecules and polymers. Its carboxylic acid group enables functionalization through esterification, amidation, or salt formation, enhancing its utility in drug discovery .
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-cyclopentylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(7-3-4-8-11)9-5-1-2-6-9/h9H,1-8H2,(H,12,13) |
InChI Key |
MJJOWAMTCHGWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboxylation of Cyclopentene: This method involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst.
Oxidation of Cyclopentanol: Another approach is the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate to convert the alcohol to the carboxylic acid.
Industrial Production Methods: Industrial production methods for [1,1’-Bi(cyclopentane)]-1-carboxylic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Various metal catalysts for carboxylation reactions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a starting material in various synthetic transformations .
- Intermediate in the synthesis of complex organic molecules .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Bi(cyclopentane)]-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with [1,1'-Bi(cyclopentane)]-1-carboxylic acid:
| Compound Name | CAS Number | Key Structural Features | Molecular Formula | Molecular Weight | Melting Point (°C) |
|---|---|---|---|---|---|
| [1,1'-Bi(cyclopentane)]-1-carboxylic acid | 60629-92-7 | Bicyclopentane core, carboxylic acid | C₇H₁₀O₂ | 126.15 | 320–322 (dec.) |
| Cyclopentane-1,1-dicarboxylic acid | 5802-65-3 | Two carboxylic acids on a single carbon | C₇H₁₀O₄ | 158.15 | Not reported |
| 2,2-Dimethylcyclopropanecarboxylic acid | 75885-59-5 | Cyclopropane ring, methyl substituents | C₆H₁₀O₂ | 114.14 | Not reported |
| 1-Phenyl-1-cyclopentanecarboxylic acid | 77-55-4 | Cyclopentane with phenyl substituent | C₁₂H₁₄O₂ | 190.24 | Not reported |
Key Observations :
- Ring Size and Strain : Cyclopropane derivatives (e.g., 2,2-Dimethylcyclopropanecarboxylic acid) exhibit higher ring strain, enhancing reactivity compared to cyclopentane-based analogs .
- Aromaticity : The phenyl group in 1-Phenyl-1-cyclopentanecarboxylic acid introduces aromatic interactions, improving lipophilicity and bioavailability in drug design .
Physical and Chemical Properties
- Solubility: [1,1'-Bi(cyclopentane)]-1-carboxylic acid is sparingly soluble in water due to its hydrophobic bicyclic core but dissolves in polar aprotic solvents (e.g., DMSO) . In contrast, ACC (1-aminocyclopropane-1-carboxylic acid), a plant ethylene precursor, is highly water-soluble due to its small cyclopropane ring and zwitterionic nature .
- Thermal Stability: The high melting point of [1,1'-Bi(cyclopentane)]-1-carboxylic acid (320–322°C) reflects strong intermolecular hydrogen bonding, unlike cis-2-Amino-1-cyclopentanecarboxylic acid (mp: 218–220°C), where the amino group reduces lattice stability .
Biological Activity
[1,1'-Bi(cyclopentane)]-1-carboxylic acid is a bicyclic compound characterized by its unique structure, consisting of two cyclopentane rings connected by a single bond and featuring a carboxylic acid functional group. Its molecular formula is C10H16O2, with a molecular weight of approximately 168.24 g/mol. This compound exhibits properties typical of carboxylic acids, including the ability to form hydrogen bonds, influencing its solubility and reactivity in biological systems.
Structural Characteristics
The structural uniqueness of [1,1'-Bi(cyclopentane)]-1-carboxylic acid provides distinct steric and electronic properties that can significantly influence its interactions and potential biological activities. The compound appears as a solid with a white to off-white color and has a predicted melting point of approximately 122-123 °C. Its density is around 1.066 g/cm³, and it is slightly soluble in solvents like dimethyl sulfoxide and methanol.
Anticancer Potential
Research indicates that compounds with similar structural characteristics to [1,1'-Bi(cyclopentane)]-1-carboxylic acid may exhibit anticancer properties. The unique bicyclic structure allows for specific interactions with biological targets that could lead to therapeutic effects. For instance, studies on plant-derived secondary metabolites have shown that many natural compounds can effectively combat cancer due to their complex structures and diverse mechanisms of action .
Interaction Studies
Preliminary interaction studies are essential for understanding the behavior of [1,1'-Bi(cyclopentane)]-1-carboxylic acid in biological systems. These studies could focus on:
- Enzyme Inhibition: Investigating whether the compound can inhibit specific enzymes involved in cancer progression.
- Cell Viability Assays: Evaluating the cytotoxic effects on cancer cell lines compared to normal cells.
- Mechanistic Studies: Understanding the pathways through which this compound exerts its biological effects.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of [1,1'-Bi(cyclopentane)]-1-carboxylic acid, it is useful to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Cyclopentene-1-carboxylic acid | C6H8O2 | Contains a single cyclopentene ring |
| Bicyclo[2.2.0]hexanoic acid | C8H12O2 | Features a different bicyclic structure |
| 2-Cyclopentene-2-carboxylic acid | C6H8O2 | Has a double bond in the cyclopentene ring |
| 3-Cyclopentanecarboxylic acid | C6H10O2 | A saturated version with distinct reactivity |
The comparison highlights how the unique bicyclic structure of [1,1'-Bi(cyclopentane)]-1-carboxylic acid may lead to distinct biological activities compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
